

Aclimostat (ZGN-1061): A Technical Overview of its Discovery, Development, and Discontinuation

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Compound of Interest

Compound Name: *Aclimostat*

Cat. No.: *B605151*

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Abstract

Aclimostat (also known as ZGN-1061) was an investigational small molecule developed by Zafgen, Inc. as a second-generation inhibitor of methionine aminopeptidase 2 (MetAP2) for the treatment of obesity and type 2 diabetes. Preclinical and early clinical studies demonstrated its potential to induce weight loss and improve glycemic control. However, its development was ultimately halted due to safety concerns, specifically the potential for cardiovascular risks, mirroring the fate of its predecessor, beloranib. This technical guide provides a comprehensive overview of the discovery, development history, mechanism of action, and key experimental data of **Aclimostat**.

Discovery and Development

Aclimostat was developed by Zafgen, a biopharmaceutical company that pioneered the study of MetAP2 inhibitors for metabolic diseases. It was designed as a successor to beloranib, a first-generation MetAP2 inhibitor, with a chemical structure intended to improve its safety profile, particularly concerning the risk of thrombosis that led to the discontinuation of beloranib. **Aclimostat** was engineered to have a shorter half-life and lower intracellular concentrations, which was hypothesized to reduce the risk of adverse effects on vascular endothelial cells.

The development program for **Aclimostat** progressed to Phase 2 clinical trials. However, in November 2018, the U.S. Food and Drug Administration (FDA) placed a clinical hold on the Investigational New Drug (IND) application for its first U.S. clinical trial, citing the potential for cardiovascular safety risks based on the experience with beloranib. Despite ongoing ex-U.S. studies that initially showed a favorable safety profile, Zafgen ultimately discontinued the development of **Aclimostat** and other MetAP2 inhibitors due to these unresolved safety issues.

Mechanism of Action

Aclimostat is a potent and irreversible inhibitor of methionine aminopeptidase 2 (MetAP2), a bifunctional enzyme that plays a crucial role in both protein modification and the regulation of cellular signaling pathways.

The primary mechanism of action for the anti-obesity and anti-diabetic effects of MetAP2 inhibitors is believed to involve the following pathways:

- **Suppression of Lipogenesis:** MetAP2 inhibition leads to the suppression of the extracellular signal-regulated kinase 1 and 2 (ERK1/2) signaling pathway. This, in turn, reduces the activity of sterol regulatory element-binding protein (SREBP), a key transcription factor for genes involved in lipid and cholesterol biosynthesis.
- **Increased Energy Expenditure:** MetAP2 inhibition has been shown to have a direct effect on brown adipose tissue (BAT). It enhances β -adrenergic signaling in brown adipocytes, leading to increased lipolysis and energy expenditure through the upregulation of uncoupling protein 1 (UCP1). This suggests that **Aclimostat** could reverse the catecholamine resistance often observed in obesity.
- **Regulation of Angiogenesis:** While initially explored as anti-cancer agents due to their anti-angiogenic properties, the doses of MetAP2 inhibitors used for metabolic conditions are generally lower than those that affect angiogenesis.

The following diagram illustrates the proposed signaling pathway for MetAP2 inhibition:

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